JR14a

Description

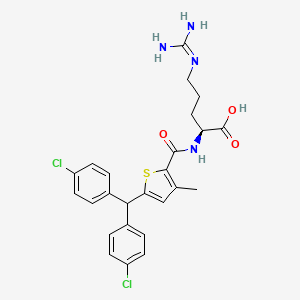

Structure

3D Structure

Properties

Molecular Formula |

C25H26Cl2N4O3S |

|---|---|

Molecular Weight |

533.468 |

IUPAC Name |

(5-(Bis(4-chlorophenyl)methyl)-3-methylthiophene-2-carbonyl)-L-arginine |

InChI |

InChI=1S/C25H26Cl2N4O3S/c1-14-13-20(21(15-4-8-17(26)9-5-15)16-6-10-18(27)11-7-16)35-22(14)23(32)31-19(24(33)34)3-2-12-30-25(28)29/h4-11,13,19,21H,2-3,12H2,1H3,(H,31,32)(H,33,34)(H4,28,29,30)/t19-/m0/s1 |

InChI Key |

OHRIKWUZKGNQKQ-IBGZPJMESA-N |

SMILES |

N=C(N)NCCC[C@@H](C(O)=O)NC(C1=C(C)C=C(C(C2=CC=C(Cl)C=C2)C3=CC=C(Cl)C=C3)S1)=O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

JR14a; JR-14a; JR 14a |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Agonist Action of JR14a: A Technical Guide to its Mechanism of Action at the C3a Receptor

For Immediate Release

A comprehensive technical guide detailing the mechanism of action of JR14a, a potent small molecule modulator of the complement C3a receptor (C3aR). This document elucidates its agonistic properties, signaling pathways, and provides detailed experimental methodologies for researchers, scientists, and drug development professionals.

Initially identified as an antagonist, recent structural and functional studies have redefined this compound as a potent agonist of the C3a receptor, a key player in the inflammatory cascade. This guide synthesizes the current understanding of this compound's interaction with C3aR, providing a valuable resource for researchers in immunology and drug discovery.

Core Mechanism: Agonism through Receptor Activation and Internalization

This compound exercises its effects by binding to and activating the C3a receptor, a G protein-coupled receptor (GPCR). This activation triggers a cascade of intracellular signaling events, primarily through the Gαi pathway. The initial characterization of this compound as an antagonist is now understood to be a consequence of its potent ability to induce receptor desensitization and internalization following activation. This leads to a functional antagonism of the receptor's response to its endogenous ligand, C3a.[1][2]

Structural studies have revealed that this compound binds within the transmembrane bundle of C3aR, inducing a conformational change that promotes the recruitment and activation of the inhibitory G protein, Gαi.[1] This interaction leads to the downstream inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

Quantitative Analysis of this compound Activity

The potency and efficacy of this compound have been quantified across various in vitro assays. The following tables summarize the key quantitative data from published studies.

Table 1: In Vitro Potency and Efficacy of this compound in Gαi Signaling Assays

| Assay Type | Cell Line | Parameter | Value | Reference |

| Gαi Recruitment BRET Assay | HEK293 | EC50 | 5 nM | Recent Structural Study |

| cAMP Accumulation Assay | HEK293 | IC50 | 4 nM | Recent Structural Study |

| cAMP Accumulation Assay | THP-1 | IC50 | Potent Inhibition | [1] |

Table 2: In Vitro Potency of this compound in Functional Cellular Assays

| Assay Type | Cell Line | Parameter | Value | Reference |

| Intracellular Calcium Release Inhibition | Human Monocyte-Derived Macrophages | IC50 | 10 nM | [1] |

| β-Hexosaminidase Secretion Inhibition | LAD2 Mast Cells | IC50 | 8 nM | [1] |

| β-Arrestin Recruitment | HEK293T | EC50 | Similar to C3a | [2] |

Table 3: In Vivo Pharmacokinetic Parameters of this compound in Rats

| Route of Administration | Parameter | Value |

| Intravenous (1 mg/kg) | Elimination Half-life (t½) | 191 min |

| Clearance | 4.4 mL/min/kg | |

| Area Under the Curve (AUC) | 3795 ng·h/mL | |

| Oral (10 mg/kg) | Maximum Concentration (Cmax) | 88 ng/mL |

| Time to Maximum Concentration (Tmax) | 300 min | |

| Area Under the Curve (AUC) | 478 ng·h/mL |

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and experimental approaches, the following diagrams have been generated using the DOT language.

Signaling Pathway of this compound at the C3a Receptor

Caption: Signaling pathway of this compound at the C3a receptor.

Experimental Workflow for Assessing this compound Activity

Caption: Workflow for evaluating this compound's mechanism of action.

Detailed Experimental Protocols

Gαi Recruitment Bioluminescence Resonance Energy Transfer (BRET) Assay

This assay measures the ligand-induced interaction between C3aR and Gαi.

-

Cell Line: HEK293 cells co-expressing C3aR fused to a BRET donor (e.g., Renilla luciferase) and Gαi fused to a BRET acceptor (e.g., Venus).

-

Protocol:

-

Seed cells in a 96-well white microplate and incubate overnight.

-

Wash cells with assay buffer.

-

Add varying concentrations of this compound to the wells.

-

Add the luciferase substrate (e.g., coelenterazine h).

-

Measure luminescence at the donor and acceptor emission wavelengths using a BRET-compatible plate reader.

-

Calculate the BRET ratio (acceptor emission / donor emission) and plot against this compound concentration to determine EC50.

-

Cyclic AMP (cAMP) Accumulation Assay (HTRF)

This assay quantifies the inhibition of adenylyl cyclase activity.

-

Cell Lines: HEK293 or THP-1 cells endogenously or recombinantly expressing C3aR.

-

Protocol:

-

Culture cells and seed in a 384-well plate.

-

Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Stimulate cells with forskolin to induce cAMP production.

-

Add varying concentrations of this compound and incubate.

-

Lyse the cells and add HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate).

-

Measure fluorescence at 665 nm and 620 nm and calculate the HTRF ratio.

-

Plot the ratio against this compound concentration to determine the IC50 value.

-

β-Arrestin Recruitment Assay (DiscoverX PathHunter®)

This assay measures the recruitment of β-arrestin to the activated C3aR.

-

Cell Line: Engineered cell line co-expressing C3aR fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA).

-

Protocol:

-

Plate cells in a 96-well plate and incubate.[3]

-

Add this compound at various concentrations and incubate for 1-3 hours.[3]

-

Add PathHunter® detection reagents.[3]

-

Incubate for 1 hour in the dark.[3]

-

Measure chemiluminescence using a standard plate reader.[3]

-

Plot luminescence against this compound concentration to determine EC50.

-

Intracellular Calcium Mobilization Assay (FLIPR®)

This assay measures changes in intracellular calcium levels upon receptor activation.

-

Cell Line: HEK293 cells co-expressing C3aR and a promiscuous Gα subunit (e.g., Gα16) to couple to the calcium signaling pathway.

-

Protocol:

-

Seed cells in a black-walled, clear-bottom 96-well plate.

-

Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Prepare a compound plate with varying concentrations of this compound.

-

Use a FLIPR® instrument to add this compound to the cell plate and simultaneously measure the fluorescence intensity over time.

-

Analyze the data to determine the concentration-response curve for calcium mobilization.

-

Conclusion

The current body of evidence conclusively demonstrates that this compound functions as a potent agonist at the C3a receptor. Its mechanism involves direct binding and activation of the receptor, leading to Gαi-mediated inhibition of cAMP production. The previously reported antagonist-like effects are attributed to its ability to induce profound receptor desensitization and internalization. This detailed understanding of this compound's mechanism of action is critical for its application as a research tool and for the future development of therapeutics targeting the complement system.

References

JR14a: A Potent Thiophene Antagonist of the C3a Receptor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

JR14a is a potent and selective small-molecule thiophene antagonist of the human complement C3a receptor (C3aR). It has demonstrated significant anti-inflammatory properties in a variety of in vitro and in vivo models, positioning it as a promising therapeutic candidate for inflammatory diseases. This document provides a comprehensive technical overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and an exploration of its recently debated dual agonist/antagonist activity.

Introduction to C3a and the C3a Receptor

The complement system is a critical component of the innate immune system. Upon activation, it generates several potent pro-inflammatory mediators, including the anaphylatoxin C3a. C3a exerts its effects by binding to the G protein-coupled receptor, C3aR. The C3a-C3aR signaling axis is implicated in a range of inflammatory and immunological processes. Dysregulation of this pathway is associated with various pathological conditions, making C3aR an attractive target for therapeutic intervention.

This compound: A Novel C3a Receptor Antagonist

This compound is a thiophene derivative that has been identified as a highly potent and selective antagonist of the human C3a receptor. It has been shown to be approximately 100-fold more potent than the well-known C3aR antagonist, SB290157. This compound effectively inhibits C3a-induced intracellular calcium release and mast cell degranulation, key events in the inflammatory cascade.

Mechanism of Action

This compound functions by competitively binding to the C3a receptor, thereby preventing the binding of its endogenous ligand, C3a. This blockade inhibits the downstream signaling pathways that lead to cellular activation and the release of inflammatory mediators. However, recent studies have introduced a nuanced view of this compound's mechanism, suggesting it may also exhibit partial agonist activity under certain in vitro conditions. This "functional antagonism" may be a result of this compound inducing receptor desensitization and internalization, which would also lead to a dampening of the C3a-mediated response.

Quantitative Data

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Potency of this compound

| Assay | Cell Type | Stimulus | IC50 (nM) | Reference |

| Intracellular Calcium Release | Human Monocyte-Derived Macrophages | 100 nM C3a | 10 | |

| β-Hexosaminidase Secretion | Human LAD2 Mast Cells | 100 nM C3a | 8 |

Table 2: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) | Reference |

| T½ (min) | 191 | - | |

| Clearance (mL/min/kg) | 4.4 | - | |

| AUC (ng·h/mL) | 3795 | 478 | |

| Cmax (ng/mL) | - | 88 | |

| Tmax (min) | - | 300 |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Intracellular Calcium Mobilization Assay

This protocol describes the measurement of C3a-induced intracellular calcium mobilization and its inhibition by this compound in human monocyte-derived macrophages.

Materials:

-

Human monocyte-derived macrophages (HMDMs)

-

Recombinant human C3a

-

This compound

-

Fura-2 AM (calcium indicator dye)

-

Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium

-

Fetal Bovine Serum (FBS)

-

96-well black, clear-bottom plates

-

Fluorescence plate reader

Procedure:

-

Cell Preparation: Seed HMDMs in 96-well black, clear-bottom plates at a suitable density and allow them to adhere overnight.

-

Dye Loading: Wash the cells with HBSS. Load the cells with Fura-2 AM (typically 2-5 µM in HBSS with 0.02% Pluronic F-127) for 30-60 minutes at 37°C in the dark.

-

Washing: Wash the cells twice with HBSS to remove extracellular dye.

-

Compound Incubation: Add this compound at various concentrations to the wells and incubate for 15-30 minutes at 37°C. Include a vehicle control (e.g., DMSO).

-

Calcium Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence for a short period.

-

Stimulation: Add a solution of C3a (e.g., 100 nM final concentration) to the wells.

-

Data Acquisition: Continuously record the fluorescence intensity at excitation wavelengths of 340 nm and 380 nm, and an emission wavelength of 510 nm for several minutes.

-

Analysis: The ratio of the fluorescence intensities (340/380 nm) is proportional to the intracellular calcium concentration. Calculate the percentage inhibition of the C3a-induced calcium response by this compound at each concentration to determine the IC50 value.

β-Hexosaminidase Release Assay

This protocol outlines the procedure for measuring C3a-induced degranulation in mast cells by quantifying the release of the granular enzyme β-hexosaminidase.

Materials:

-

Human LAD2 mast cells

-

Recombinant human C3a

-

This compound

-

Tyrode's buffer (supplemented with 0.1% BSA)

-

p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG), the substrate for β-hexosaminidase

-

Stop solution (e.g., 0.1 M carbonate/bicarbonate buffer, pH 10.5)

-

Triton X-100 (for cell lysis)

-

96-well plates

-

Spectrophotometer

Procedure:

-

Cell Preparation: Wash LAD2 mast cells with Tyrode's buffer and resuspend to the desired concentration.

-

Compound Incubation: Aliquot the cell suspension into a 96-well plate. Add this compound at various concentrations and incubate for 15-30 minutes at 37°C. Include a vehicle control.

-

Stimulation: Add C3a (e.g., 100 nM final concentration) to the wells to induce degranulation. Incubate for 30 minutes at 37°C.

-

Reaction Termination: Stop the reaction by placing the plate on ice and centrifuging to pellet the cells.

-

Supernatant Collection: Carefully collect the supernatant from each well.

-

Enzyme Assay: In a new 96-well plate, mix a sample of the supernatant with the PNAG substrate solution. Incubate for 60-90 minutes at 37°C.

-

Total Release Control: To determine the total amount of β-hexosaminidase, lyse an equal number of unstimulated cells with Triton X-100 and perform the enzyme assay on the lysate.

-

Spontaneous Release Control: Use the supernatant from unstimulated cells to measure spontaneous release.

-

Data Analysis: Stop the enzyme reaction by adding the stop solution. Measure the absorbance at 405 nm. Calculate the percentage of β-hexosaminidase release for each sample, corrected for spontaneous release, and determine the inhibitory effect of this compound to calculate the IC50.

Chemotaxis Assay

This protocol details the assessment of this compound's ability to block C3a-induced cell migration using a transwell assay.

Materials:

-

Neutrophils or other migratory cells expressing C3aR

-

Recombinant human C3a

-

This compound

-

Chemotaxis buffer (e.g., HBSS with 0.1% BSA)

-

Transwell inserts (with appropriate pore size, e.g., 3-5 µm for neutrophils)

-

24-well plates

-

Cell staining dye (e.g., Calcein AM)

-

Fluorescence microscope or plate reader

Procedure:

-

Cell Preparation: Isolate neutrophils and resuspend them in chemotaxis buffer.

-

Compound Incubation: Incubate the cells with various concentrations of this compound or vehicle control for 15-30 minutes at room temperature.

-

Assay Setup: Place the transwell inserts into the wells of a 24-well plate.

-

Chemoattractant Addition: Add chemotaxis buffer containing C3a to the lower chamber. Add buffer alone to control wells.

-

Cell Seeding: Add the pre-incubated cells to the upper chamber of the transwell inserts.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 1-2 hours to allow cell migration.

-

Quantification of Migration:

-

Carefully remove the upper chamber.

-

Wipe off the non-migrated cells from the top surface of the membrane with a cotton swab.

-

Fix and stain the migrated cells on the bottom surface of the membrane.

-

Count the number of migrated cells in several fields of view using a microscope.

-

Alternatively, for fluorescently labeled cells, lyse the migrated cells and measure the fluorescence in the lower chamber using a plate reader.

-

-

Analysis: Determine the percentage inhibition of C3a-induced chemotaxis by this compound at each concentration.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the C3aR signaling pathway, the experimental workflow for antagonist screening, and the logical relationship of this compound's dual activity.

Caption: C3a Receptor Signaling Pathway.

The Anti-Inflammatory Properties and Molecular Pathways of JR14a: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

JR14a has emerged as a molecule of significant interest in the field of inflammation research. Initially characterized as a potent and selective antagonist of the human complement C3a receptor (C3aR), its anti-inflammatory properties have been demonstrated in various in vitro and in vivo models. This technical guide provides an in-depth overview of the current understanding of this compound, focusing on its anti-inflammatory effects, the signaling pathways it modulates, and the experimental methodologies used to characterize its activity. Recent studies suggesting a potential agonistic role for this compound under certain conditions are also discussed, highlighting the complexity of its mechanism of action.

Introduction

The complement system is a critical component of the innate immune response, and its activation leads to the generation of several pro-inflammatory mediators, including the anaphylatoxin C3a. C3a exerts its effects by binding to the G protein-coupled C3a receptor (C3aR), which is expressed on a variety of immune cells, including macrophages and mast cells. The activation of C3aR triggers a cascade of intracellular signaling events that contribute to the inflammatory response. This compound is a novel thiophene compound designed to modulate the activity of this receptor, offering a potential therapeutic avenue for inflammatory diseases.

Quantitative Anti-Inflammatory Data for this compound

The anti-inflammatory efficacy of this compound has been quantified in several key assays. The following table summarizes the available quantitative data.

| Assay Type | Cell/Animal Model | Parameter Measured | This compound Concentration/Dose | Result | Reference |

| In Vitro | |||||

| Calcium Release Assay | Human Monocyte-Derived Macrophages | Inhibition of C3a-induced intracellular calcium release | IC50: 10 nM | Potent inhibition of C3aR-mediated calcium mobilization.[1] | |

| β-Hexosaminidase Secretion Assay | Human LAD2 Mast Cells | Inhibition of C3a-induced degranulation | IC50: 8 nM | Strong suppression of mast cell degranulation.[1] | |

| Cytokine Expression | Murine Model of Cerebral Ischemia-Reperfusion | Downregulation of pro-inflammatory cytokines | Not specified | Reduced expression levels of TNF-α and IL-6.[2] | |

| NF-κB Activation | Murine Model of Cerebral Ischemia-Reperfusion | Inhibition of p65 phosphorylation | Not specified | Attenuated the phosphorylation of the NF-κB p65 subunit.[2] | |

| In Vivo | |||||

| Rat Paw Edema Model | Wistar Rats | Reduction of C3aR agonist-induced paw swelling | 10 mg/kg (oral) | Suppressed rat paw inflammation, macrophage and mast cell activation, and histopathology.[1] | |

| Cerebral Ischemia-Reperfusion Injury | Mice | Reduction of cerebral infarct volume and neurological impairment | Intraperitoneal injection 1-hour post-MCAO | Attenuated microglial activation and neutrophil infiltration.[2] |

Signaling Pathways Modulated by this compound

The anti-inflammatory effects of this compound are primarily mediated through its interaction with C3aR and the subsequent modulation of downstream signaling pathways. While initially understood as a straightforward antagonist, recent evidence suggests a more complex interaction.

C3aR-Mediated Signaling and its Inhibition by this compound

C3a binding to C3aR activates intracellular G-proteins, leading to a cascade of signaling events that promote inflammation. This compound, by acting as an antagonist, is thought to block these initial steps.

The NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory signaling. Studies have shown that C3a can activate NF-κB. This compound has been observed to downregulate the phosphorylation of the p65 subunit of NF-κB, suggesting that its anti-inflammatory effects are, at least in part, mediated through the inhibition of this critical pathway.[2]

Potential Involvement of the MAPK Pathway

While direct evidence for this compound's effect on the Mitogen-Activated Protein Kinase (MAPK) pathway is limited, studies have shown that C3a can activate the p38 MAPK pathway.[3] Therefore, it is plausible that this compound, by blocking C3aR, could indirectly inhibit this pathway. Further research is needed to confirm this hypothesis.

A Note on Potential Agonist Activity

It is crucial to note that some recent structural and functional studies have suggested that this compound may act as a C3aR agonist in certain experimental contexts.[4][5] This could be due to receptor desensitization, where initial agonistic activity leads to a prolonged state of receptor unresponsiveness, effectively mimicking antagonism. This dual characteristic requires careful consideration when interpreting experimental results and designing future studies.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Intracellular Calcium Release Assay

Objective: To measure the ability of this compound to inhibit C3a-induced intracellular calcium mobilization in human monocyte-derived macrophages.

Workflow:

Methodology:

-

Cell Culture: Human monocyte-derived macrophages are cultured in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and antibiotics).

-

Dye Loading: Cells are washed and incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) in a buffer solution for a specified time at 37°C.

-

This compound Incubation: After washing to remove excess dye, cells are pre-incubated with varying concentrations of this compound or a vehicle control for a defined period.

-

C3a Stimulation: The baseline fluorescence is recorded, and then cells are stimulated with a pre-determined concentration of human C3a.

-

Data Acquisition: Changes in intracellular calcium concentration are monitored by measuring the fluorescence intensity at appropriate excitation and emission wavelengths using a fluorometric imaging plate reader or a similar instrument.

-

Data Analysis: The inhibitory effect of this compound is calculated as the percentage reduction in the C3a-induced calcium peak in the presence of the compound compared to the vehicle control. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.

β-Hexosaminidase Secretion Assay

Objective: To assess the inhibitory effect of this compound on C3a-induced degranulation of human LAD2 mast cells.

Workflow:

Methodology:

-

Cell Culture: Human LAD2 mast cells are maintained in a suitable culture medium (e.g., StemPro-34 supplemented with stem cell factor).

-

This compound Incubation: Cells are washed and resuspended in a buffered salt solution. They are then pre-incubated with different concentrations of this compound or a vehicle control.

-

C3a Stimulation: Degranulation is induced by stimulating the cells with an optimal concentration of human C3a for a specific duration at 37°C.

-

Sample Collection: The reaction is stopped by placing the samples on ice. The cell suspension is then centrifuged to pellet the cells, and the supernatant containing the released β-hexosaminidase is collected.

-

Enzymatic Reaction: An aliquot of the supernatant is transferred to a new plate and incubated with a substrate solution containing p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) in a citrate buffer.

-

Data Measurement: The reaction is terminated by adding a stop solution (e.g., sodium carbonate buffer), and the absorbance is measured at 405 nm.

-

Data Analysis: The percentage of β-hexosaminidase release is calculated relative to the total cellular content (determined by lysing a parallel set of cells). The inhibitory effect of this compound is then determined, and IC50 values are calculated.[6][7][8][9][10]

Rat Paw Edema Model

Objective: To evaluate the in vivo anti-inflammatory activity of this compound in a rat model of acute inflammation.

Workflow:

Methodology:

-

Animal Handling: Male Wistar rats are acclimatized to the laboratory conditions for at least one week before the experiment.

-

This compound Administration: A predetermined dose of this compound (e.g., 10 mg/kg) or the vehicle control is administered to the rats, typically via oral gavage, at a specified time before the induction of inflammation.

-

Induction of Edema: A sub-plantar injection of a C3aR agonist (or carrageenan as a general inflammatory stimulus) is administered into the right hind paw of the rats.[11][12][13][14][15]

-

Measurement of Paw Volume: The volume of the injected paw is measured at various time points after the injection using a plethysmometer.

-

Data Analysis: The degree of paw swelling is calculated as the percentage increase in paw volume compared to the pre-injection volume. The anti-inflammatory effect of this compound is expressed as the percentage inhibition of edema in the treated group compared to the vehicle-treated control group.

Conclusion

This compound is a potent modulator of the C3a receptor with demonstrated anti-inflammatory properties. Its ability to inhibit key inflammatory pathways, particularly the NF-κB pathway, underscores its therapeutic potential. However, the emerging evidence of its potential dual agonist/antagonist activity necessitates further investigation to fully elucidate its mechanism of action. The experimental protocols detailed in this guide provide a framework for the continued exploration of this compound and other C3aR-targeting compounds in the development of novel anti-inflammatory therapies.

References

- 1. Potent Thiophene Antagonists of Human Complement C3a Receptor with Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: A novel antagonist of C3aR attenuates neuroinflammation in cerebral ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structural insights into the agonist activity of the nonpeptide modulator this compound on C3aR - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural insights into small-molecule agonist recognition and activation of complement receptor C3aR - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cellbiolabs.com [cellbiolabs.com]

- 7. abmgood.com [abmgood.com]

- 8. pubcompare.ai [pubcompare.ai]

- 9. A Microplate Assay to Assess Chemical Effects on RBL-2H3 Mast Cell Degranulation: Effects of Triclosan without Use of an Organic Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Measuring Mast Cell Mediator Release - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubcompare.ai [pubcompare.ai]

- 12. researchgate.net [researchgate.net]

- 13. Systemic changes following carrageenan-induced paw inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

The Selective Antagonism of C3aR by JR14a: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the small molecule JR14a and its selective interaction with the human complement C3a receptor (C3aR). This compound has been identified as a potent antagonist of C3aR, a G protein-coupled receptor (GPCR) that plays a crucial role in inflammatory and immune responses. Understanding the selectivity and mechanism of action of this compound is critical for its development as a potential therapeutic agent for C3aR-mediated diseases.

Quantitative Analysis of this compound Activity

This compound demonstrates high potency for the human C3a receptor. Its inhibitory activity has been quantified through various in vitro functional assays. The following table summarizes the key quantitative data available for this compound.

| Target Receptor | Assay Type | Cell Line | Agonist | IC50 Value | Reference |

| Human C3aR | Intracellular Ca2+ Release | Human monocyte-derived macrophages | C3a | 10 nM | [1][2][3] |

| Human C3aR | β-hexosaminidase Secretion | Human LAD2 mast cells | C3a | 8 nM | [1][2][3] |

Note: While this compound is reported to be selective for C3aR over the C5a receptor (C5aR1), specific IC50 or Ki values for its activity at C5aR1 and other related receptors like Formyl Peptide Receptor 2 (FPR2) are not detailed in the provided search results. The primary claim of selectivity is based on the potent antagonism observed at C3aR.[1] Recent studies have also suggested that this compound may exhibit agonist activity at C3aR under certain experimental conditions, leading to receptor desensitization.[4][5][6][7]

C3aR Signaling Pathway and this compound's Point of Intervention

The C3a receptor is a classical GPCR that primarily signals through Gαi/o proteins.[8] Upon binding of its endogenous ligand, the anaphylatoxin C3a, C3aR activation leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the mobilization of intracellular calcium. These signaling events trigger various cellular responses, including chemotaxis, degranulation, and the production of inflammatory mediators. This compound acts as a competitive antagonist, binding to the receptor and blocking the downstream signaling initiated by C3a.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following outlines the probable experimental protocols for the key assays used to characterize this compound.

Intracellular Calcium Mobilization Assay

This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by an agonist.

-

Cell Preparation: Human monocyte-derived macrophages are cultured and harvested.

-

Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM), which can enter the cell and is cleaved by intracellular esterases to its active, membrane-impermeant form.

-

Compound Incubation: The dye-loaded cells are pre-incubated with varying concentrations of this compound or a vehicle control for a defined period.

-

Agonist Stimulation: The cells are then stimulated with a fixed concentration of the C3a agonist.

-

Signal Detection: Changes in intracellular calcium levels are monitored by measuring the fluorescence intensity using a fluorometric imaging plate reader or a similar instrument.

-

Data Analysis: The concentration-response curves are plotted, and the IC50 value, representing the concentration of this compound that inhibits 50% of the C3a-induced calcium response, is calculated.

β-Hexosaminidase Secretion Assay (Degranulation Assay)

This assay quantifies the release of the enzyme β-hexosaminidase from mast cells upon degranulation, a process that can be induced by C3a.

-

Cell Culture: Human LAD2 mast cells are cultured under appropriate conditions.

-

Compound Incubation: The cells are washed and then pre-incubated with different concentrations of this compound or a vehicle control.

-

Agonist Stimulation: Degranulation is induced by adding a specific concentration of C3a.

-

Supernatant Collection: After a defined incubation period, the cell suspension is centrifuged, and the supernatant containing the released β-hexosaminidase is collected.

-

Enzymatic Reaction: The supernatant is incubated with a substrate for β-hexosaminidase (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide).

-

Signal Detection: The enzymatic reaction is stopped, and the absorbance of the product is measured using a spectrophotometer.

-

Data Analysis: The percentage of inhibition of degranulation is calculated for each concentration of this compound, and the IC50 value is determined.

Logical Framework for Selectivity Assessment

The selectivity of a compound is a critical determinant of its therapeutic potential, as off-target effects can lead to undesirable side effects. The selectivity of this compound for C3aR is determined by comparing its potency at C3aR with its potency at other related receptors, such as C5aR1.

A compound is considered selective if it exhibits significantly higher potency for its primary target compared to other receptors. For this compound, this would be demonstrated by a much lower IC50 value at C3aR than at C5aR1 or other receptors. This differential activity minimizes the potential for off-target effects and is a desirable characteristic for a drug candidate.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Potent Thiophene Antagonists of Human Complement C3a Receptor with Anti-Inflammatory Activity [acs.figshare.com]

- 4. Structural insights into the agonist activity of the nonpeptide modulator this compound on C3aR - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. embopress.org [embopress.org]

- 7. Structural insights into small-molecule agonist recognition and activation of complement receptor C3aR - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Dual Facets of JR14a: An In-depth Technical Guide to its Agonistic Effects on C3aR Downstream Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

The complement C3a receptor (C3aR), a Class A G protein-coupled receptor (GPCR), is a critical mediator of inflammatory and immune responses. Its activation by its endogenous ligand, the anaphylatoxin C3a, triggers a cascade of intracellular signaling events. While initially identified as an antagonist, the small molecule JR14a has been demonstrated in recent studies to be a potent agonist of C3aR, eliciting robust downstream signaling. This technical guide provides a comprehensive overview of the effects of this compound on C3aR signaling, presenting quantitative data, detailed experimental methodologies, and visual representations of the key pathways and workflows. Understanding the agonistic nature of this compound is paramount for its application in research and its potential therapeutic development.

C3aR Downstream Signaling Pathways Activated by this compound

Upon binding to C3aR, this compound instigates a conformational change in the receptor, leading to the activation of two primary downstream signaling pathways: the G protein-dependent pathway and the β-arrestin-dependent pathway.

G Protein-Dependent Signaling

This compound has been shown to be a potent activator of the inhibitory G protein, Gαi.[1][2] This activation leads to the inhibition of adenylyl cyclase, resulting in a dose-dependent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2] Furthermore, activation of C3aR can lead to an increase in intracellular calcium concentration.[1][3]

References

The Pharmacodynamics of I-OMe-AG538: A Technical Overview

This guide provides an in-depth exploration of the pharmacodynamics of I-OMe-AG538, also known as I-OMe-Tyrphostin AG 538. Designed for researchers, scientists, and professionals in drug development, this document details the compound's mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the associated signaling pathways.

Introduction

I-OMe-AG538 is a tyrphostin derivative that has been identified as a dual inhibitor, targeting key enzymes involved in cell signaling and survival pathways.[1][2] Its primary targets are the Insulin-like Growth Factor-1 Receptor (IGF-1R) and Phosphatidylinositol-5-Phosphate 4-Kinase α (PI5P4Kα).[1][3] The compound's ability to inhibit these targets makes it a subject of interest in cancer research, particularly for its selective cytotoxicity towards cancer cells under specific conditions.[2][3]

Mechanism of Action

I-OMe-AG538 exerts its biological effects through the inhibition of two distinct protein kinases:

-

IGF-1 Receptor (IGF-1R): I-OMe-AG538 acts as a specific inhibitor of the IGF-1R tyrosine kinase.[1][3] The IGF-1R is a transmembrane receptor that plays a critical role in cell proliferation, differentiation, and protection from apoptosis.[4] By inhibiting IGF-1R, I-OMe-AG538 blocks the initiation of downstream signaling cascades that are often upregulated in cancer cells.[1]

-

Phosphatidylinositol-5-Phosphate 4-Kinase α (PI5P4Kα): The compound is also an ATP-competitive inhibitor of PI5P4Kα.[1][3] This lipid kinase is involved in the phosphoinositide signaling pathway, which regulates various cellular processes, including cell growth and survival.

Figure 1: Dual inhibitory action of I-OMe-AG538.

Pharmacodynamic Effects: In Vitro Studies

-

Inhibition of IGF-1R Signaling: I-OMe-AG538 effectively blocks the IGF-1R-mediated signaling pathway.[1] In cellular assays, treatment with the compound leads to a reduction in the phosphorylation of IGF-1R itself, as well as downstream signaling proteins such as Akt and Erk (Extracellular signal-regulated kinase).[1]

-

Selective Cytotoxicity: A notable characteristic of I-OMe-AG538 is its preferential cytotoxicity towards pancreatic cancer cells (PANC-1) under nutrient-deprived conditions.[1][2] This suggests a potential therapeutic window, targeting metabolically stressed tumor cells while sparing healthy cells in nutrient-rich environments.

Signaling Pathways

The primary signaling pathway affected by I-OMe-AG538 is the IGF-1R cascade. Upon binding of its ligand (IGF-1), the IGF-1R autophosphorylates and subsequently phosphorylates substrate proteins like Insulin Receptor Substrate (IRS).[4] This initiates two major downstream pathways:

-

PI3K/Akt Pathway: Activated IRS recruits and activates Phosphoinositide 3-kinase (PI3K), which in turn activates the serine/threonine kinase Akt.[5] Akt is a central node in cell survival signaling, promoting cell growth and inhibiting apoptosis, partly by phosphorylating and inactivating the pro-apoptotic protein BAD.[5] I-OMe-AG538's inhibition of IGF-1R blocks the activation of this entire cascade.[1]

-

Ras/MAPK Pathway: The IGF-1R can also signal through the Shc adaptor protein to activate the Ras/MAPK pathway, which includes Erk.[4] This pathway is primarily involved in regulating cell proliferation and differentiation.[6] I-OMe-AG538-mediated inhibition of IGF-1R also dampens the signal flow through this pathway, as evidenced by reduced Erk phosphorylation.[1]

Figure 2: The IGF-1R signaling pathway and the point of inhibition by I-OMe-AG538.

Quantitative Data Summary

The inhibitory activity of I-OMe-AG538 has been quantified through half-maximal inhibitory concentration (IC₅₀) values.

| Target | IC₅₀ Value | Compound | Reference |

| IGF-1 Receptor (IGF-1R) | 3.4 µM | I-OMe-AG538 | [2] |

| PI5P4Kα | 1 µM | I-OMe-AG538 | [1][2][3] |

| IGF-1 Receptor Kinase | 400 nM | AG 538 | [7] |

Note: AG 538 is a related tyrphostin compound, and its higher potency against IGF-1R is included for comparative context.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of pharmacodynamic studies. Below are generalized protocols for key experiments used to characterize I-OMe-AG538, based on standard laboratory techniques and the cited literature.

In Vitro Kinase Inhibition Assay

This protocol determines the IC₅₀ value of I-OMe-AG538 against its target kinases.

-

Reagents and Materials: Recombinant human IGF-1R or PI5P4Kα enzyme, appropriate kinase substrate (e.g., a synthetic peptide), ATP, I-OMe-AG538 stock solution, kinase assay buffer, and a detection system (e.g., ADP-Glo™ Kinase Assay).

-

Procedure:

-

Prepare serial dilutions of I-OMe-AG538 in assay buffer.

-

In a 96-well or 384-well plate, add the kinase, the appropriate substrate, and the I-OMe-AG538 dilution (or vehicle control).

-

Initiate the kinase reaction by adding a predetermined concentration of ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Terminate the reaction and quantify kinase activity using the chosen detection system, which measures either substrate phosphorylation or ATP consumption.

-

Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

-

Cellular Cytotoxicity Assay

This protocol assesses the effect of I-OMe-AG538 on cell viability, particularly under different nutrient conditions.

-

Cell Culture: PANC-1 cells are cultured in standard growth medium (e.g., DMEM with 10% FBS). For nutrient deprivation studies, cells are transferred to a nutrient-deprived medium (e.g., glucose-free DMEM with reduced serum).

-

Procedure:

-

Seed PANC-1 cells into 96-well plates and allow them to adhere overnight.

-

Replace the standard medium with either fresh standard medium or nutrient-deprived medium.

-

Treat the cells with a range of concentrations of I-OMe-AG538 (e.g., 0.1-100 µM) or a vehicle control.

-

Incubate for a specified period (e.g., 24-72 hours).

-

Assess cell viability using a colorimetric or fluorometric assay, such as an MTT or MTS assay, which measures metabolic activity.

-

Read the absorbance or fluorescence on a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the EC₅₀ value.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. IGF-1R (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 4. The IGF-I signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Multiple Signaling Pathways of the Insulin-Like Growth Factor 1 Receptor in Protection from Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for JR14a in In Vitro Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

JR14a is a potent and selective small-molecule antagonist of the human complement C3a receptor (C3aR).[1][2][3] The complement system, a crucial component of innate immunity, can also contribute to inflammatory pathology. The C3a receptor, a G protein-coupled receptor (GPCR), is implicated in a variety of inflammatory and immunological processes. Upon binding its ligand, C3a, the receptor triggers a cascade of intracellular events, including calcium mobilization and the release of inflammatory mediators. This compound effectively blocks these downstream effects by inhibiting the C3a-C3aR signaling axis.[1][2][3]

Recent studies have suggested a more complex role for this compound, indicating it may also exhibit partial agonist activity under certain in vitro conditions.[4] This dual functionality highlights the importance of carefully designed experiments to elucidate its precise effects in different cellular contexts.

These application notes provide detailed protocols for utilizing this compound in a range of in vitro cell culture experiments to investigate its biological activities.

Mechanism of Action

This compound primarily functions as a competitive antagonist at the human C3a receptor. Its binding to C3aR prevents the conformational changes induced by the natural ligand C3a, thereby inhibiting downstream signaling pathways. Key inhibitory effects of this compound that have been characterized in vitro include:

-

Inhibition of Intracellular Calcium Mobilization: this compound blocks the C3a-induced release of calcium from intracellular stores.[1][2][3]

-

Inhibition of Mast Cell Degranulation: It prevents the release of inflammatory mediators, such as β-hexosaminidase, from mast cells.[1][2][3]

-

Modulation of Inflammatory Cytokine Production: this compound has been shown to downregulate the expression of pro-inflammatory cytokines like TNF-α and IL-6.[5]

-

Inhibition of NF-κB and MAPK Signaling: It can suppress the phosphorylation of key signaling proteins such as p65 (a subunit of NF-κB) and ERK/STAT3.[5]

The following diagram illustrates the signaling pathway inhibited by this compound:

Quantitative Data Summary

The following tables summarize the reported in vitro activity of this compound from various studies.

| Cell Line | Assay | IC₅₀ (nM) | Reference Compound | Reference Compound IC₅₀ (nM) |

| Human Monocyte-Derived Macrophages | Intracellular Calcium Release | 10 | SB290157 | ~1000 |

| Human LAD2 Mast Cells | β-hexosaminidase Secretion | 8 | SB290157 | ~1000 |

Table 1: Inhibitory Concentration (IC₅₀) of this compound in Functional Assays.[1][2][3]

| Parameter | Value and Conditions |

| Solubility | Soluble in DMSO. |

| Stock Solution Preparation | Prepare a high-concentration stock solution (e.g., 10 mM) in sterile DMSO. Store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. |

| Working Concentration Range | 0.1 nM to 10 µM, depending on the cell type and assay. A dose-response curve is recommended to determine the optimal concentration for your specific experiment. |

| Vehicle Control | Use the same concentration of DMSO in your control wells as is present in the highest concentration of this compound tested. |

Table 2: General Properties and Handling of this compound for In Vitro Experiments.

Experimental Protocols

The following are detailed protocols for key in vitro experiments to assess the activity of this compound.

Intracellular Calcium Mobilization Assay

This assay measures the ability of this compound to inhibit C3a-induced increases in intracellular calcium concentration.

Materials:

-

Cells expressing C3aR (e.g., HEK293 cells transfected with human C3aR, human monocyte-derived macrophages)

-

96-well black, clear-bottom tissue culture plates

-

This compound

-

Human C3a

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

-

Pluronic F-127

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

Fluorescence plate reader with kinetic reading capabilities

Protocol:

-

Cell Seeding: Seed the C3aR-expressing cells into a 96-well black, clear-bottom plate at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO₂.

-

Dye Loading:

-

Prepare a loading buffer containing the calcium-sensitive dye (e.g., 5 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in assay buffer.

-

Remove the culture medium from the cells and wash once with assay buffer.

-

Add the loading buffer to each well and incubate for 30-60 minutes at 37°C, 5% CO₂.

-

-

This compound Incubation:

-

Prepare serial dilutions of this compound in assay buffer.

-

Wash the cells to remove excess dye.

-

Add the this compound dilutions to the respective wells and incubate for 15-30 minutes at room temperature. Include a vehicle control (DMSO).

-

-

C3a Stimulation and Measurement:

-

Prepare a solution of C3a in assay buffer at a concentration that elicits a submaximal response (e.g., EC₈₀).

-

Place the plate in the fluorescence plate reader and begin recording the baseline fluorescence.

-

After a short baseline reading, add the C3a solution to all wells simultaneously using an automated injector if available.

-

Continue to record the fluorescence intensity for several minutes to capture the peak response and subsequent decay.

-

-

Data Analysis:

-

Calculate the change in fluorescence for each well.

-

Plot the percentage of inhibition of the C3a response against the concentration of this compound.

-

Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

-

Mast Cell Degranulation (β-hexosaminidase) Assay

This assay quantifies the release of the granular enzyme β-hexosaminidase from mast cells as a measure of degranulation.

Materials:

-

LAD2 human mast cells

-

24-well tissue culture plates

-

This compound

-

Human C3a

-

Tyrode's buffer

-

p-Nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG)

-

Stop buffer (e.g., 0.1 M Na₂CO₃/NaHCO₃, pH 10)

-

Spectrophotometer (405 nm)

Protocol:

-

Cell Seeding: Seed LAD2 cells in a 24-well plate and culture for 24 hours.

-

This compound Pre-treatment:

-

Wash the cells with Tyrode's buffer.

-

Add varying concentrations of this compound diluted in Tyrode's buffer to the wells. Include a vehicle control.

-

Incubate for 30 minutes at 37°C.

-

-

C3a Stimulation:

-

Add C3a to the wells to induce degranulation (final concentration typically 100 nM).

-

Incubate for 30 minutes at 37°C.

-

-

Supernatant Collection:

-

Place the plate on ice to stop the reaction.

-

Centrifuge the plate at 4°C to pellet the cells.

-

Carefully collect the supernatant from each well.

-

-

β-hexosaminidase Activity Measurement:

-

In a new 96-well plate, add a sample of the supernatant from each condition.

-

Add the PNAG substrate solution.

-

Incubate for 60-90 minutes at 37°C.

-

Add the stop buffer to terminate the reaction.

-

Measure the absorbance at 405 nm.

-

-

Data Analysis:

-

Calculate the percentage of β-hexosaminidase release for each condition relative to the positive control (C3a alone).

-

Plot the percentage of inhibition against the this compound concentration to determine the IC₅₀.

-

Chemotaxis Assay

This assay assesses the ability of this compound to block the migration of cells, such as the human monocytic cell line THP-1, towards a C3a gradient.

Materials:

-

THP-1 cells

-

Transwell inserts (e.g., 5 µm pore size) for 24-well plates

-

This compound

-

Human C3a

-

Chemotaxis buffer (e.g., RPMI 1640 with 0.1% BSA)

-

Calcein-AM (for cell labeling)

-

Fluorescence plate reader

Protocol:

-

Cell Preparation:

-

Culture THP-1 cells according to standard protocols.

-

On the day of the assay, label the cells with Calcein-AM.

-

Resuspend the labeled cells in chemotaxis buffer.

-

-

Assay Setup:

-

Add chemotaxis buffer containing C3a to the lower chambers of the 24-well plate.

-

In the upper chambers (Transwell inserts), add the labeled THP-1 cells that have been pre-incubated with different concentrations of this compound or vehicle control.

-

-

Incubation: Incubate the plate for 2-4 hours at 37°C, 5% CO₂ to allow cell migration.

-

Measurement:

-

Carefully remove the Transwell inserts.

-

Measure the fluorescence of the cells that have migrated to the lower chamber using a fluorescence plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of chemotaxis for each this compound concentration compared to the C3a-only control.

-

Determine the IC₅₀ value.

-

Cell Viability/Cytotoxicity Assay (MTT Assay)

This assay can be used to determine if this compound has any cytotoxic effects on the cell lines being studied.

Materials:

-

Cell line of interest

-

96-well tissue culture plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Spectrophotometer (570 nm)

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

-

This compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control and a positive control for cytotoxicity if available.

-

Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Solubilization: Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm.

-

Data Analysis: Express the results as a percentage of the vehicle-treated control cells.

Western Blotting for Signaling Proteins

This protocol allows for the detection of changes in the phosphorylation status of key signaling proteins like p65 and ERK following treatment with this compound and stimulation with C3a.

Materials:

-

Cell line of interest

-

6-well tissue culture plates

-

This compound

-

Human C3a

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-phospho-p65, anti-total-p65, anti-phospho-ERK, anti-total-ERK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Treatment:

-

Seed cells in 6-well plates.

-

Pre-treat cells with this compound for the desired time.

-

Stimulate with C3a for a short period (e.g., 5-30 minutes).

-

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein per lane on an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the proteins to a membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer.

-

Incubate with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

-

Detection and Analysis:

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

-

Application in Cancer Research

While specific studies on the effect of this compound on cancer cell lines are limited, its role as a C3aR antagonist suggests potential applications in cancers where the C3a/C3aR axis is implicated in tumor growth, metastasis, or immunosuppression. The protocols described above, particularly the cell viability (MTT), chemotaxis, and Western blotting assays, can be adapted to investigate the effects of this compound on various cancer cell lines, such as those from prostate (e.g., LNCaP, PC-3), lung (e.g., A549), or breast cancer. Researchers can use these methods to explore whether this compound can inhibit cancer cell proliferation, migration, or alter key signaling pathways involved in cancer progression.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the C3a/C3aR signaling axis in various physiological and pathological processes. The detailed protocols provided in these application notes offer a framework for researchers to effectively utilize this compound in in vitro cell culture experiments to explore its therapeutic potential in inflammatory diseases, neuroinflammation, and potentially cancer. It is crucial to perform dose-response experiments and include appropriate controls to accurately interpret the effects of this compound in any given experimental system.

References

- 1. THP-1 cell line - Wikipedia [en.wikipedia.org]

- 2. biorxiv.org [biorxiv.org]

- 3. Modelling Neuroinflammation In Vitro: A Tool to Test the Potential Neuroprotective Effect of Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Variants of a human monocytic leukemia cell line (THP-1): induction of differentiation by retinoic acid, interferon-gamma, and T-lymphocyte-derived differentiation-inducing activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound: A novel antagonist of C3aR attenuates neuroinflammation in cerebral ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for JR14a in In Vivo Animal Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

JR14a is a small molecule modulator of the complement C3a receptor (C3aR), a G protein-coupled receptor involved in inflammatory and immune responses. Initially identified as a potent C3aR antagonist, recent structural and functional studies have provided evidence that this compound acts as a C3aR agonist, capable of activating downstream signaling pathways. This dual characteristic—acting as a functional antagonist in the presence of the endogenous ligand C3a while also demonstrating direct agonistic activity—makes this compound a unique tool for studying C3aR signaling in various physiological and pathological contexts. These application notes provide detailed protocols for the in vivo use of this compound in animal models, with a focus on neuroinflammation.

Mechanism of Action

This compound was originally developed as a potent thiophene antagonist of the human C3a receptor, demonstrating high selectivity over the C5a receptor. It was shown to inhibit C3a-induced intracellular calcium release and mast cell degranulation. However, more recent evidence from structural biology and functional assays has revealed that this compound functions as a C3aR agonist. It can independently activate G-protein signaling (specifically Gαi) and β-arrestin recruitment, leading to downstream cellular responses. This agonist activity can also lead to receptor desensitization, which may explain its apparent antagonist effects in some experimental settings. Therefore, when designing experiments, it is crucial to consider this dual functionality.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from published studies.

Table 1: In Vitro Activity of this compound

| Assay | Cell Line | Species | Potency (IC₅₀/EC₅₀) | Reference |

| Inhibition of C3a-induced Ca²⁺ release | Human monocyte-derived macrophages | Human | 10 nM (IC₅₀) | |

| Inhibition of C3a-induced β-hexosaminidase secretion | Human LAD2 mast cells | Human | 8 nM (IC₅₀) | |

| Gαi Recruitment (BRET assay) | HEK293 cells | Human | 5 nM (EC₅₀) | |

| Inhibition of forskolin-induced cAMP | HEK293 cells | Human | 4 nM (IC₅₀) |

Table 2: In Vivo Pharmacokinetics of this compound in Rats

| Route of Administration | Dose | Cₘₐₓ | Tₘₐₓ | t₁/₂ | AUC | Reference |

| Intravenous (i.v.) | 1 mg/kg | - | - | 191 min | 3795 ng·h/mL | |

| Oral (p.o.) | 10 mg/kg | 88 ng/mL | 300 min | - | 478 ng·h/mL |

Table 3: In Vivo Efficacy of this compound in Animal Models

| Animal Model | Species | Dose and Route | Key Findings | Reference |

| Acute Paw Inflammation | Rat | 10 mg/kg (p.o.) | Reduced paw swelling by 65% | |

| Cerebral Ischemia-Reperfusion Injury | Mouse | Not specified, intraperitoneal | Reduced cerebral infarct volume and neurological impairment | |

| Cardio-metabolic Syndrome | Mouse | Not specified | Reduced body weight and improved insulin sensitivity |

Signaling Pathway

The binding of this compound to the C3a receptor activates downstream signaling cascades, primarily through the Gαi protein and subsequent modulation of adenylyl cyclase activity, as well as through β-arrestin-mediated pathways.

Caption: C3aR signaling cascade initiated by this compound.

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

This protocol describes the preparation of a this compound solution suitable for intraperitoneal (i.p.) and oral (p.o.) administration in rodents.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

PEG300

-

Tween-80

-

Saline (0.9% NaCl)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Stock Solution: Prepare a stock solution of this compound in DMSO. For example, to create a 25 mg/mL stock, dissolve 25 mg of this compound in 1 mL of DMSO.

-

Vehicle Preparation: The final vehicle composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

-

Working Solution Preparation: a. In a sterile tube, add 400 µL of PEG300. b. Add 100 µL of the 25 mg/mL this compound stock solution (from step 1) to the PEG300 and mix thoroughly by vortexing. c. Add 50 µL of Tween-80 and vortex again until the solution is homogeneous. d. Add 450 µL of saline to bring the total volume to 1 mL. Vortex thoroughly. e. This procedure yields a 2.5 mg/mL working solution of this compound.

-

Solubilization: If any precipitation is observed, gentle heating or sonication can be used to aid dissolution.

-

Administration: The prepared solution should be used on the same day. Administer the appropriate volume based on the animal's weight and the desired dose.

Protocol 2: this compound in a Mouse Model of Cerebral Ischemia-Reperfusion Injury

This protocol provides a general framework for using this compound in a middle cerebral artery occlusion (MCAO) model in mice.

Animal Model:

-

Male C57BL/6 mice (8-10 weeks old, 22-25 g) are commonly used.

-

The MCAO model is induced to mimic ischemic stroke.

Experimental Groups:

-

Sham Group: Mice undergo surgery without MCAO induction, receiving vehicle injection.

-

MCAO + Vehicle Group: Mice undergo MCAO and receive a vehicle injection.

-

MCAO + this compound Group: Mice undergo MCAO and receive a this compound injection.

Procedure:

-

MCAO Surgery: Induce transient focal cerebral ischemia by occluding the middle cerebral artery for a specified duration (e.g., 60 minutes), followed by reperfusion.

-

This compound Administration:

-

Dose: While the specific dose from the cited study is not provided, a starting point could be in the range of 1-10 mg/kg based on efficacy in other models. A dose-response study is recommended.

-

Route: Intraperitoneal (i.p.) injection.

-

Timing: Administer this compound one hour after the onset of MCAO.

-

-

Neurological Assessment: Evaluate neurological deficits at 24 hours post-MCAO using a standardized scoring system (e.g., a 5-point scale).

-

Infarct Volume Measurement: At the end of the experiment (e.g., 24 or 48 hours post-MCAO), euthanize the animals and harvest the brains. Stain brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.

-

Immunohistochemistry and Molecular Analysis:

-

Perform immunofluorescence or immunohistochemistry on brain sections to assess microglial activation (Iba1), neutrophil infiltration (MPO), and blood-brain barrier integrity.

-

Use ELISA or Western blotting to measure the expression of inflammatory markers such as TNF-α, IL-6, and C3aR, as well as signaling proteins like phosphorylated p65, in brain tissue homogenates.

-

Caption: Experimental workflow for this compound in a mouse MCAO model.

Toxicity and Safety

There is limited publicly available information on the formal toxicity profile of this compound, and no LD₅₀ values have been reported. The published in vivo studies suggest that this compound is well-tolerated at effective doses (e.g., 10 mg/kg in rats). However, researchers should perform their own dose-escalation studies to determine the optimal therapeutic window and to assess any potential adverse effects in their specific animal models and experimental conditions. Standard toxicological assessments, including monitoring of animal weight, behavior, and organ pathology, are recommended for long-term studies.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the C3a receptor in health and disease. Its complex mechanism of action as both a functional antagonist and a direct agonist necessitates careful experimental design and data interpretation. The protocols provided here offer a starting point for in vivo studies, particularly in the context of inflammation and neuroinflammation. Researchers are encouraged to optimize these protocols for their specific research questions and to conduct thorough safety assessments.

Application Notes and Protocols: JR14a in Neuroinflammation Research Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of JR14a, a potent and selective antagonist of the complement component 3a receptor (C3aR), in preclinical models of neuroinflammation. Detailed protocols for key experiments are provided to facilitate the investigation of this compound's therapeutic potential in neurological diseases with an inflammatory component.

Introduction

Neuroinflammation is a critical contributor to the pathogenesis of various neurological disorders, including stroke, Alzheimer's disease, and traumatic brain injury. The complement system, a key component of the innate immune response, has been implicated in driving detrimental inflammatory cascades in the central nervous system (CNS). The C3a/C3aR signaling axis plays a significant role in mediating these inflammatory responses. This compound, as a C3aR antagonist, offers a promising therapeutic strategy by mitigating neuroinflammation and its damaging consequences.

Mechanism of Action

This compound is a small molecule thiophene antagonist that exhibits high selectivity for the human C3a receptor over the C5a receptor. By blocking the binding of C3a to C3aR, this compound effectively inhibits the downstream signaling pathways that lead to neuroinflammation. This includes the attenuation of microglial activation, reduced infiltration of neutrophils, and decreased production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The inhibition of the C3a/C3aR axis by this compound has been shown to downregulate the phosphorylation of p65, a key subunit of the NF-κB transcription factor, which is pivotal in the inflammatory response.

Data Presentation

Table 1: In Vitro Efficacy of this compound

| Assay | Cell Type | Treatment | This compound Concentration | Outcome | Reference |

| Intracellular Ca2+ Release | Human Monocyte-Derived Macrophages | C3a-induced | IC50: 10 nM | Inhibition of Ca2+ release | |

| β-Hexosaminidase Secretion | Human LAD2 Mast Cells | C3a-induced | IC50: 8 nM | Inhibition of degranulation | |

| Cell Viability (MTT Assay) | Mouse Primary Cortical Neurons and Endothelial Cells | Oxygen-Glucose Deprivation (OGD) | Not specified | Reduced cell death | |

| Cytokine Production (ELISA) | Mouse Primary Brain Endothelial Cells | OGD/Reperfusion | Not specified | Reduced TNF-α and IL-6 |

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Cerebral Ischemia-Reperfusion Injury (MCAO)

| Parameter | Treatment Group | Dosage and Administration | Outcome | Reference |

| Infarct Volume | This compound | 10 mg/kg, intraperitoneal, 1-hour post-MCAO | Significantly reduced | |

| Neurological Deficit Score | This compound | 10 mg/kg, intraperitoneal, 1-hour post-MCAO | Significantly improved | |

| Microglial Activation | This compound | 10 mg/kg, intraperitoneal, 1-hour post-MCAO | Attenuated | |

| Neutrophil Infiltration | This compound | 10 mg/kg, intraperitoneal, 1-hour post-MCAO | Attenuated | |

| C3aR Expression | This compound | Not specified | Downregulated | |

| TNF-α and IL-6 Levels | This compound | Not specified | Downregulated | |

| p-p65 Phosphorylation | This compound | Not specified | Downregulated |

Mandatory Visualizations

Caption: Mechanism of action of this compound in inhibiting neuroinflammation.

Application Notes and Protocols for Studying Cerebral Ischemia-Reperfusion Injury with JR14a

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cerebral ischemia-reperfusion (I/R) injury is a complex pathological process that occurs when blood flow is restored to brain tissue after an ischemic event, such as a stroke. This reperfusion, while necessary, paradoxically triggers a cascade of detrimental events, including inflammation, oxidative stress, and apoptosis, leading to further neuronal damage. The complement system, a key component of the innate immune response, has been identified as a critical mediator in the inflammatory cascade following I/R injury. Specifically, the complement component 3a receptor (C3aR) plays a pivotal role in post-stroke neuroinflammation.[1]

JR14a is a novel, potent, and selective small-molecule thiophene antagonist of the human C3a receptor.[1] It has demonstrated significant neuroprotective effects in preclinical models of cerebral I/R injury by attenuating the inflammatory response. Evidence suggests that this compound can cross the blood-brain barrier, making it a promising therapeutic candidate for mitigating the damaging effects of stroke.[1]

These application notes provide a comprehensive overview of the use of this compound in studying cerebral I/R injury, including its mechanism of action, detailed experimental protocols, and expected outcomes.

Mechanism of Action

Cerebral I/R injury leads to the activation of the complement cascade, generating the anaphylatoxin C3a. C3a binds to its G protein-coupled receptor, C3aR, which is expressed on various cells in the central nervous system (CNS), including microglia and neurons. This binding initiates a pro-inflammatory signaling cascade, primarily through the NF-κB pathway. Activation of NF-κB leads to the transcription of various pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), exacerbating neuronal injury.[1]

This compound acts as a competitive antagonist at the C3aR, blocking the binding of C3a. This inhibition prevents the downstream activation of the NF-κB pathway, leading to a reduction in the production of pro-inflammatory mediators. Consequently, this compound helps to suppress neuroinflammation, reduce neuronal apoptosis, and ultimately decrease the infarct volume and improve neurological function following cerebral I/R injury.[1]

Signaling Pathway of this compound in Cerebral Ischemia-Reperfusion Injury

Caption: this compound antagonizes the C3aR, inhibiting the pro-inflammatory NF-kB pathway.

Data Presentation

The following tables summarize the quantitative effects of this compound in a mouse model of middle cerebral artery occlusion (MCAO), a common model for studying cerebral I/R injury.

Table 1: Effect of this compound on Infarct Volume and Neurological Score

| Treatment Group | Infarct Volume (%) | Neurological Score |

| Sham | 0 | 0 |

| MCAO + Vehicle | 33.52 ± 1.26 | 2.29 ± 0.29 |

| MCAO + this compound | Significantly Reduced | Significantly Improved |

Note: Specific quantitative data on the percentage reduction of infarct volume and the improved neurological score for a this compound treatment group were not available in the searched literature. The table reflects the qualitative findings of significant improvement.[1][2][3]

Table 2: Effect of this compound on Pro-inflammatory Cytokine Levels in Brain Tissue (ELISA)

| Treatment Group | TNF-α (pg/mg protein) | IL-6 (pg/mg protein) |

| Sham | Baseline | Baseline |

| MCAO + Vehicle | Elevated | Elevated |

| MCAO + this compound | Significantly Reduced | Significantly Reduced |

Note: While studies confirm that this compound significantly reduces TNF-α and IL-6 levels, specific concentrations were not provided in the search results.[1][4]

Table 3: Effect of this compound on Protein Expression in Brain Tissue (Western Blot)

| Treatment Group | C3aR (relative expression) | p-p65 (relative expression) |

| Sham | Baseline | Baseline |

| MCAO + Vehicle | Upregulated | Upregulated |

| MCAO + this compound | Significantly Downregulated | Significantly Downregulated |

Note: The search results indicate a significant downregulation of C3aR and phosphorylated p65 (a subunit of NF-κB) following this compound treatment, but specific quantitative fold changes were not available.[1]

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of this compound in a mouse model of cerebral I/R injury.

Experimental Workflow

Caption: Workflow for evaluating this compound in a mouse model of cerebral I/R injury.

Middle Cerebral Artery Occlusion (MCAO) Model in Mice

This protocol describes the induction of transient focal cerebral ischemia.

Materials:

-

Male C57BL/6 mice (25-30 g)

-

Anesthesia (e.g., isoflurane)

-

Heating pad with rectal probe for temperature control

-

Surgical microscope

-

Micro-surgical instruments

-

6-0 nylon monofilament with a rounded tip

-

This compound solution

-

Vehicle control (e.g., saline)

Procedure:

-

Anesthetize the mouse and maintain body temperature at 37°C.

-

Make a midline neck incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the distal end of the ECA.

-

Temporarily clamp the CCA and ICA.

-

Make a small incision in the ECA stump.

-

Introduce the 6-0 nylon monofilament through the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).

-

After 60 minutes of occlusion, withdraw the filament to allow reperfusion.

-

Suture the incision.

-

Administer this compound or vehicle intraperitoneally 1 hour post-MCAO.[1] A common dosage for C3aR antagonists is a low-dose, though the specific concentration for this compound in these studies is not detailed in the provided search results.

-

Allow the animals to recover with access to food and water.

Neurological Deficit Scoring

Assess neurological function 24 hours after MCAO.

Scoring System (example):

-

0: No observable deficit.

-

1: Forelimb flexion.

-

2: Circling to the contralateral side.

-

3: Leaning to the contralateral side.

-

4: No spontaneous motor activity.

2,3,5-Triphenyltetrazolium Chloride (TTC) Staining for Infarct Volume

Materials:

-

2% TTC solution in phosphate-buffered saline (PBS)

-

4% paraformaldehyde (PFA)

-

Brain matrix slicer

Procedure:

-

24 hours after MCAO, euthanize the mice and decapitate.

-

Carefully remove the brain and chill it at -20°C for 20 minutes.